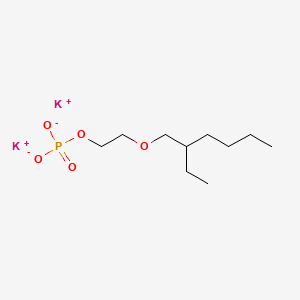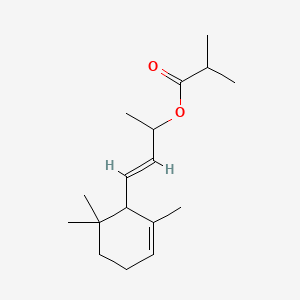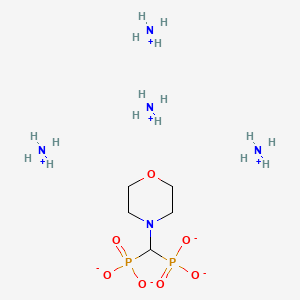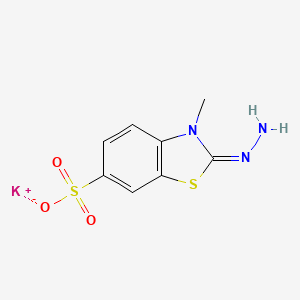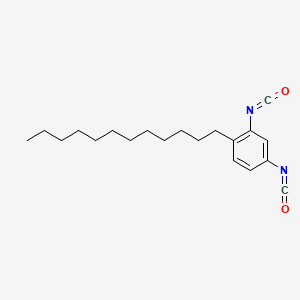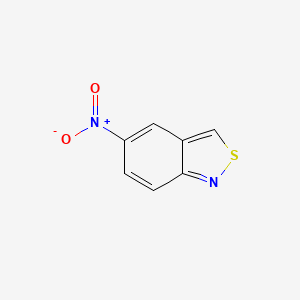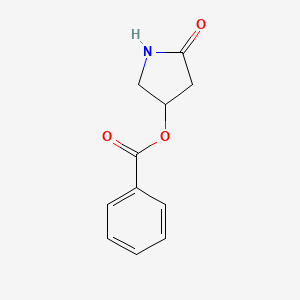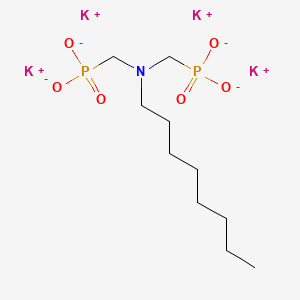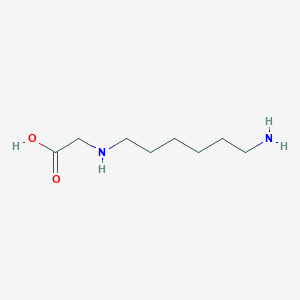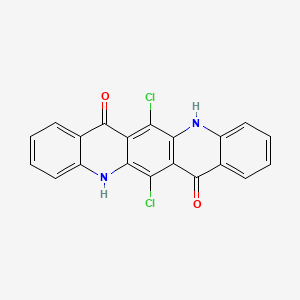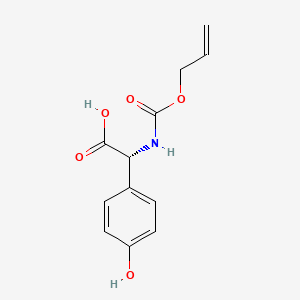
(R)-((Allyloxy)carbonylamino)(4-hydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenol typically involves the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process. The reaction can be represented as follows:
Phenol+Nonene→4-Nonylphenol
Industrial Production Methods
Industrial production of 4-Nonylphenol is carried out in large-scale reactors where phenol and nonenes are mixed with an acid catalyst. The mixture is heated to high temperatures, typically around 150-200°C, and maintained under pressure to ensure complete alkylation. The resulting product is then purified through distillation and other separation techniques to obtain high-purity 4-Nonylphenol .
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Reduction: Reduction reactions can convert it into nonylphenol derivatives with different functional groups.
Substitution: It can undergo electrophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation, these are widely used as surfactants.
Nonylphenol Derivatives: Various derivatives are formed through reduction and substitution reactions, each with unique properties and applications.
Scientific Research Applications
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of surfactants and other chemical compounds.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.
Medicine: Investigated for its potential effects on human health, particularly its role as an endocrine disruptor.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating them. This can lead to various biological effects, including disruption of endocrine function and interference with hormone signaling pathways. The molecular targets include estrogen receptors, and the pathways involved are those related to estrogen signaling .
Comparison with Similar Compounds
Similar Compounds
Octylphenol: Another alkylphenol with similar properties and applications.
Nonylphenol Ethoxylates: Oxidized derivatives of 4-Nonylphenol used as surfactants.
Bisphenol A: A compound with similar endocrine-disrupting properties.
Uniqueness
4-Nonylphenol is unique due to its branched structure, which imparts specific physical and chemical properties. Its widespread use in industrial applications and its significant impact on the environment and human health make it a compound of particular interest in scientific research .
Properties
CAS No. |
84792-41-6 |
|---|---|
Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)-2-(prop-2-enoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C12H13NO5/c1-2-7-18-12(17)13-10(11(15)16)8-3-5-9(14)6-4-8/h2-6,10,14H,1,7H2,(H,13,17)(H,15,16)/t10-/m1/s1 |
InChI Key |
QOXGDQIXNKKWHC-SNVBAGLBSA-N |
Isomeric SMILES |
C=CCOC(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
C=CCOC(=O)NC(C1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


